

Application Notes and Protocols for Fumarate Hydratase-IN-1

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Compound of Interest

Compound Name: *Fumarate hydratase-IN-1*

Cat. No.: *B1139325*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH is a potential therapeutic strategy for certain cancers, as some tumor cells exhibit a dependency on alternative metabolic pathways that can be exploited. **Fumarate hydratase-IN-1** (FH-IN-1) is a cell-permeable, competitive inhibitor of fumarate hydratase.[2][3] This document provides detailed information on cell lines sensitive to FH-IN-1, quantitative data on its activity, and comprehensive protocols for relevant experimental procedures.

Sensitive Cell Lines and Quantitative Data

Fumarate hydratase-IN-1 has demonstrated antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effect of FH-IN-1 is notably nutrient-dependent, with increased efficacy observed in low-glucose conditions.[2][4]

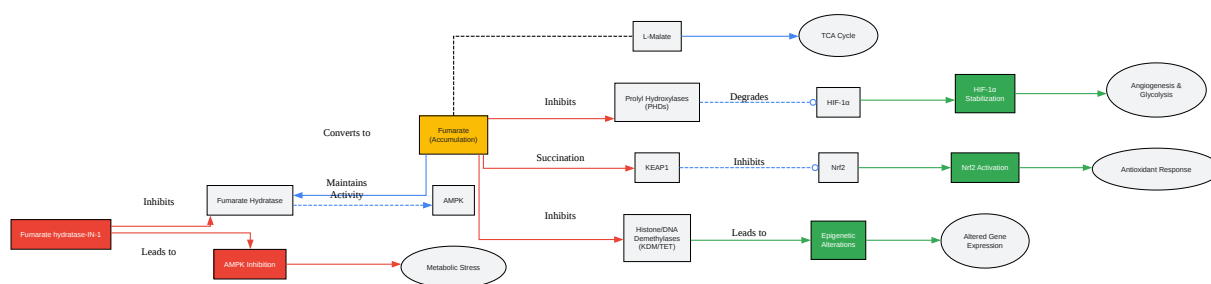
Cell Line	Cancer Type	Mean IC50 (μM)	Notes
SW620	Colorectal Carcinoma	2.2	Activity is nutrient-dependent.[5]
ACHN	Renal Cell Adenocarcinoma	2.2	Activity is nutrient-dependent.[5]
HCT-116	Colorectal Carcinoma	2.2	Activity is nutrient-dependent.[5]
PC3	Prostate Adenocarcinoma	2.2	Activity is nutrient-dependent.[5]
SK-MEL-28	Malignant Melanoma	2.2	Activity is nutrient-dependent.[5]

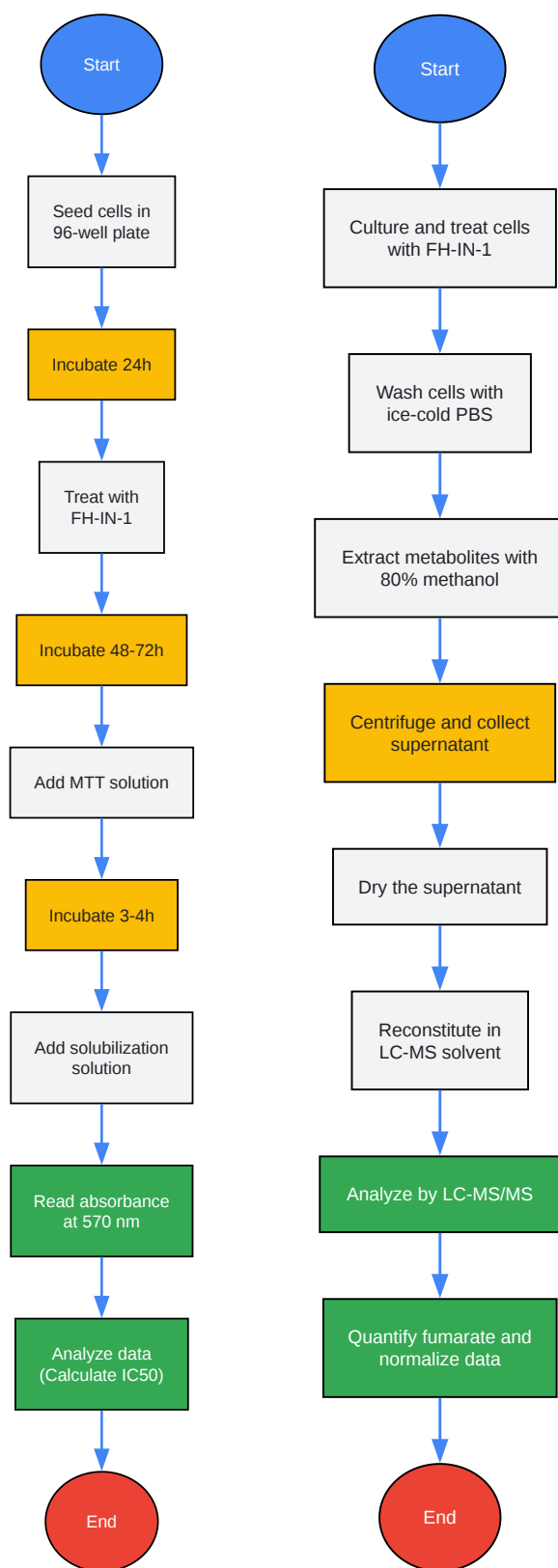
Note: Individual IC50 values for each cell line are not publicly available; the mean IC50 is reported from the initial screening study.

In addition to the cell lines listed above, cell lines with inherent FH deficiency, such as the renal cell carcinoma lines UOK 262, UOK 268, and NCCFH1, are valuable models for studying the consequences of FH loss and may exhibit sensitivity to therapeutic strategies that are synthetically lethal with this deficiency.

Signaling Pathways Affected by Fumarate Hydratase Inhibition

Inhibition of fumarate hydratase by FH-IN-1 leads to the intracellular accumulation of fumarate. This accumulation has pleiotropic effects on various signaling pathways, primarily through the ability of fumarate to act as a competitive inhibitor of α -ketoglutarate-dependent dioxygenases.





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